2-Chloro-9-methyl-3H-purin-6(9H)-one is a purine derivative with significant implications in medicinal chemistry and biochemistry. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the ninth position of the purine ring, which contributes to its unique chemical properties and biological activities. The compound is identified by its Chemical Abstracts Service number 36323-92-9 and is often used as an intermediate in the synthesis of various pharmaceuticals.
2-Chloro-9-methyl-3H-purin-6(9H)-one belongs to the class of heterocyclic compounds, specifically purines, which are vital components of nucleic acids. It is categorized under halogenated purines due to the presence of the chlorine atom.
The synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one typically involves the chlorination of 9-methyl-3H-purin-6(9H)-one. A common method employs phosphorus oxychloride as a chlorinating agent. The reaction conditions usually include:
The chlorination reaction proceeds via nucleophilic substitution, where the chlorine replaces a hydrogen atom on the purine ring. This transformation can be monitored using thin-layer chromatography to assess product formation.
2-Chloro-9-methyl-3H-purin-6(9H)-one can participate in various chemical reactions:
These reactions are often facilitated under controlled conditions, with specific solvents and catalysts employed to optimize yields and selectivity.
The mechanism of action for 2-Chloro-9-methyl-3H-purin-6(9H)-one involves its interaction with biological targets such as enzymes and receptors. The chlorine atom can engage in nucleophilic substitution reactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may intercalate into nucleic acids, impacting their structural integrity and function.
Key chemical properties include:
Relevant analyses such as Infrared spectroscopy and Nuclear Magnetic Resonance spectroscopy provide insights into the functional groups and molecular environment present in the compound .
2-Chloro-9-methyl-3H-purin-6(9H)-one has several applications in scientific research:
The synthesis of 2-chloro-9-methyl-3H-purin-6(9H)-one typically follows a sequential functionalization strategy starting from hypoxanthine or its precursors. A common approach involves the Gabriel-Trapp reaction, where hypoxanthine undergoes methylation at the N9 position followed by selective chlorination at C2. Alternative routes utilize 6-chloropurine as a key intermediate, which is first alkylated at N9 and then oxidized at the 6-position to yield the target compound [2] [7].
A robust three-step protocol reported by Nandanan et al. achieves 93.5% yield for the chloro-methylpurine core through nucleophilic substitution: 6-chloro-9H-purine is reacted with methyl iodide in aqueous medium at 100°C for 1 hour, followed by purification via silica chromatography [5]. This method's efficiency stems from the electrophilic activation of the purine ring, facilitating regioselective methylation. Second-generation routes incorporate microwave-assisted reactions that reduce reaction times from hours to minutes while maintaining yields above 85% [7].
Table 1: Multi-Step Synthesis Routes for 9-Methylpurine Derivatives
Starting Material | Key Steps | Reaction Conditions | Yield (%) |
---|---|---|---|
Hypoxanthine | N9-methylation → C2-chlorination | DMF, K₂CO₃, RT, 12h | 68-72 |
6-Chloro-9H-purine | N9-methylation → Oxidation | H₂O, 100°C, 1h | 93.5 |
2,6-Dichloropurine | Selective N9-methylation | CH₃CN, K₂CO₃, reflux, 8h | 78-82 |
Chlorine introduction at C2 serves as a crucial handle for downstream functionalization due to its superior leaving group ability compared to other halogens. The electrophilic aromatic substitution of 9-methylpurine derivatives requires carefully controlled conditions to avoid polyhalogenation. Phosphorus oxychloride (POCl₃) is the most effective chlorinating agent, achieving >90% conversion when used with catalytic N,N-dimethylaniline under reflux conditions (110°C, 4-6 hours) [2] [6].
The electronic influence of the N9-methyl group significantly enhances chlorination efficiency. Studies comparing 9H-purine versus 9-methylpurine demonstrate a 3.5-fold increase in chlorination rate for the methylated derivative due to reduced electron density at C2. This kinetic advantage enables milder reaction conditions and minimizes decomposition pathways [6]. Chlorine's role extends beyond nucleophilic displacement – it modulates the compound's electronic properties, increasing ring electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings) while maintaining hydrogen-bonding capabilities critical for biological recognition [7] [10].
Table 2: Halogenation Agents for C2 Functionalization
Halogen Source | Catalyst | Temperature | Time (h) | C2 Selectivity (%) |
---|---|---|---|---|
POCl₃ | N,N-Dimethylaniline | 110°C | 4 | >95 |
SO₂Cl₂ | None | 80°C | 8 | 78 |
Cl₂ gas | AlCl₃ | 25°C | 0.5 | 65 (with overhalogenation) |
NCS (N-Chlorosuccinimide) | Acetic acid | 70°C | 12 | 82 |
Regioselective N9-alkylation represents a critical challenge due to competitive N7 alkylation. The electronic asymmetry of the purine ring enables strategic control through pH manipulation and metal coordination. Key approaches include:
Solvent effects profoundly influence regioselectivity. Polar aprotic solvents (DMF, DMSO) favor N9-alkylation due to steric unhindrance at this position, while protic solvents (EtOH, H₂O) promote N7 products through hydrogen-bonding interactions. Recent advances utilize microfluidic reactors to precisely control residence times (<2 minutes), suppressing bis-alkylation byproducts and improving isolated yields to >95% [6] [9].
Efficient purine core construction avoids the need for preformed imidazole precursors. The Traube Synthesis remains the gold standard, where 4,5-diaminopyrimidine undergoes formic acid-mediated cyclization at 150°C to form the purine scaffold. Modern adaptations incorporate chloromethyl ketones as C8 donors, enabling direct introduction of the 9-methyl group during ring formation [6] [7].
Catalytic enhancements significantly improve efficiency:
Table 3: One-Pot Cyclocondensation Methods Comparison
Method | Catalyst/Additive | Temperature | Time | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Conventional Traube | Formic acid | 150°C | 12 h | 68 | 92 |
Zeolite-assisted | H-beta zeolite | 90°C | 3 h | 89 | 98 |
Microwave-enhanced | POCl₃ | 180°C (MW) | 15 min | 85 | 95 |
Bismuth-catalyzed | Bi(OTf)₃ (0.5 mol%) | 25°C | 8 h | 87 | 97 |
Purification of 2-chloro-9-methyl-3H-purin-6(9H)-one faces significant hurdles due to:
Advanced separation techniques include:
Characterization requires multitechnique verification:
Table 4: Characteristic Spectral Signatures of 2-Chloro-9-methyl-3H-purin-6(9H)-one
Spectroscopic Method | Key Diagnostic Features | Regioisomer Differentiation |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 3.92 (s, 3H, N-CH₃), δ 8.15 (s, 1H, C8-H) | N7-CH₃ appears downfield (δ 4.25 ppm) |
¹³C NMR (100 MHz, DMSO-d6) | δ 32.8 (N-CH₃), 107.5 (C5), 148.1 (C8), 152.3 (C4) | C4 signal shifts to 145.8 ppm in N7 isomer |
FT-IR (KBr pellet) | ν 1702 cm⁻¹ (C6=O), 1560 cm⁻¹ (C=N), 760 cm⁻¹ (C-Cl) | N7 isomer shows C=O stretch at 1685 cm⁻¹ |
UV-Vis (MeOH) | λmax 212 nm (ε 9800), 273 nm (ε 11200) | N7 isomer exhibits hypsochromic shift at 268 nm |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1